molecular formula C15H16N2O3 B11085334 N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine

N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine

Cat. No.: B11085334
M. Wt: 272.30 g/mol
InChI Key: ZGDGECRCIALSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine is a compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with glycine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone to form the tetrahydrocarbazole core . This intermediate can then be further reacted with glycine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Green synthesis approaches, such as the use of ionic liquids, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and selenium dioxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbazolones, while reduction can yield more saturated carbazole derivatives .

Scientific Research Applications

N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-carbazole-3-carbonylamino)acetic acid

InChI

InChI=1S/C15H16N2O3/c18-14(19)8-16-15(20)9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h5-7,17H,1-4,8H2,(H,16,20)(H,18,19)

InChI Key

ZGDGECRCIALSNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.